molecular formula C10H6F2O3 B13244329 2-(4,6-Difluoro-1-benzofuran-3-yl)acetic acid CAS No. 1538014-60-6

2-(4,6-Difluoro-1-benzofuran-3-yl)acetic acid

Cat. No.: B13244329
CAS No.: 1538014-60-6
M. Wt: 212.15 g/mol
InChI Key: HTVJZZLRYRMVFK-UHFFFAOYSA-N
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Description

2-(4,6-Difluoro-1-benzofuran-3-yl)acetic acid is a fluorinated benzofuran derivative Benzofuran compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated benzofuran under palladium catalysis . The reaction conditions are generally mild and can be carried out in the presence of a base such as potassium carbonate in an organic solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of 2-(4,6-Difluoro-1-benzofuran-3-yl)acetic acid may involve large-scale Suzuki–Miyaura coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4,6-Difluoro-1-benzofuran-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-(4,6-Difluoro-1-benzofuran-3-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4,6-Difluoro-1-benzofuran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, leading to altered biological activities. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,6-Difluoro-1-benzofuran-3-yl)acetic acid is unique due to the presence of fluorine atoms, which can significantly alter its chemical reactivity and biological activities compared to its non-fluorinated or differently substituted analogs. The fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various scientific and industrial applications .

Biological Activity

2-(4,6-Difluoro-1-benzofuran-3-yl)acetic acid is a synthetic compound characterized by a unique structural framework that includes a benzofuran moiety with difluorination at the 4 and 6 positions, along with an acetic acid functional group. This compound has attracted attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, which is crucial for its biological activity. The molecular formula for this compound is C11H8F2O2C_{11}H_{8}F_{2}O_{2}, with a molecular weight of approximately 232.18 g/mol. The structural characteristics influence its interaction with biological targets, making it a candidate for further pharmacological studies .

The biological activity of this compound can be attributed to its interaction with various molecular targets. The compound's mechanism of action involves:

  • Target Interaction : It binds to specific receptors or enzymes, modulating their activity.
  • Biochemical Pathways : It influences pathways related to inflammation and cell proliferation, potentially leading to therapeutic effects in conditions such as cancer and diabetes .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, benzofuran derivatives have been shown to inhibit tumor growth in various cancer cell lines. A study demonstrated that related compounds had IC50 values below 10 μM against several cancer types .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammatory markers in preclinical models. Its potential mechanism involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Similar benzofuran derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Insulin Secretion : A related benzofuran derivative was evaluated for its ability to enhance insulin secretion in pancreatic β-cells. The study found that it significantly increased insulin levels during glucose tolerance tests in diabetic models .
  • Anticancer Evaluation : A series of benzofuran derivatives were tested against various cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated that modifications in the structure significantly influenced cytotoxicity, highlighting the importance of fluorination for enhanced activity .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (μM)Reference
This compoundAnticancer<10
Benzofuran derivative AAnti-inflammatory5
Benzofuran derivative BAntimicrobial12
Benzofuran derivative CInsulin secretionN/A

Properties

CAS No.

1538014-60-6

Molecular Formula

C10H6F2O3

Molecular Weight

212.15 g/mol

IUPAC Name

2-(4,6-difluoro-1-benzofuran-3-yl)acetic acid

InChI

InChI=1S/C10H6F2O3/c11-6-2-7(12)10-5(1-9(13)14)4-15-8(10)3-6/h2-4H,1H2,(H,13,14)

InChI Key

HTVJZZLRYRMVFK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1OC=C2CC(=O)O)F)F

Origin of Product

United States

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